molecular formula C29H35NO3 B3153198 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid CAS No. 754159-68-7

3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid

Cat. No.: B3153198
CAS No.: 754159-68-7
M. Wt: 445.6 g/mol
InChI Key: KJWIVHKZEWPBJI-AREMUKBSSA-N
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Description

3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid is a synthetic organic compound characterized by its complex structure, which includes several functional groups such as amines, phenyl rings, and methoxy groups. This compound finds its relevance in various fields including medicinal chemistry and organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid can be achieved through several synthetic routes:

  • Reductive Amination: : Starting from 4-(phenylmethoxy)benzoic acid, the compound can be synthesized via a reductive amination reaction with 3-[Bis(1-methylethyl)amino]-1-phenylpropyl ketone. The reaction typically involves a reducing agent such as sodium cyanoborohydride under mild acidic conditions.

  • Friedel-Crafts Alkylation: : Another route involves the Friedel-Crafts alkylation of benzene derivatives with suitable acyl chlorides followed by subsequent substitution reactions.

Industrial Production Methods: Industrially, the compound is produced in larger scales using optimized versions of these synthetic routes. Continuous flow chemistry and the use of catalytic systems are often employed to enhance yield and purity while minimizing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding N-oxides.

  • Reduction: : The ketone functional group present in the synthetic intermediates can be reduced to secondary alcohols using hydride donors like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the phenylmethoxy group, often leading to the formation of phenolic derivatives.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Alkali metals like sodium or potassium for nucleophilic aromatic substitution.

Major Products Formed:
  • Oxidation: : N-oxides.

  • Reduction: : Secondary alcohols.

  • Substitution: : Phenolic derivatives.

Scientific Research Applications

3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid has various applications across different scientific domains:

  • Chemistry: : Used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.

  • Biology: : Its derivatives are studied for their potential interactions with biological macromolecules, impacting biochemical pathways.

  • Medicine: : Research has indicated potential therapeutic uses, especially in the development of pharmaceuticals targeting specific receptors or enzymes.

  • Industry: : Utilized in the production of polymers and other materials due to its unique chemical structure.

Mechanism of Action

The mechanism by which 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid exerts its effects often involves:

  • Molecular Targets: : Enzymes or receptors with specific binding sites that accommodate its structure.

  • Pathways Involved: : The binding of this compound to its target can initiate a cascade of biochemical reactions, often influencing metabolic pathways or signal transduction mechanisms.

Comparison with Similar Compounds

Comparing this compound with other similar compounds highlights its uniqueness:

  • Structural Similarity: : Compounds with similar structural frameworks include 3-(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl derivatives and their analogs.

  • Functional Groups: : The presence of both amine and methoxy groups in 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid is relatively unique, providing diverse chemical reactivity.

  • Reactivity: : While similar compounds might undergo analogous reactions, the specific conditions and reagents can vary, making this compound particularly versatile.

By the way, each aspect of this compound’s fascinating chemistry and applications hints at broader potential that extends far beyond its initial description

Properties

IUPAC Name

3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO3/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29(31)32)15-16-28(27)33-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3,(H,31,32)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWIVHKZEWPBJI-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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